molecular formula C15H13Cl2NO B5694768 N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide

N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide

Numéro de catalogue B5694768
Poids moléculaire: 294.2 g/mol
Clé InChI: YXIGUUZMRAAQOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide, also known as DCFPyL, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in prostate cancer imaging.

Mécanisme D'action

N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide binds to the active site of PSMA, which is a transmembrane protein that is expressed on the surface of prostate cancer cells. The binding of this compound to PSMA allows for the visualization of prostate cancer cells using positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
This compound has been shown to have high specificity and sensitivity for PSMA, making it an effective imaging agent for prostate cancer. Additionally, this compound has a relatively short half-life, which allows for rapid clearance from the body and reduced radiation exposure to the patient.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide has several advantages for use in lab experiments, including its high specificity and sensitivity for PSMA, rapid clearance from the body, and potential for use in PET imaging. However, this compound also has some limitations, including its relatively short half-life and the need for specialized equipment for PET imaging.

Orientations Futures

There are several future directions for research on N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide, including the development of new synthesis methods to improve yield and purity, the exploration of alternative imaging modalities such as single-photon emission computed tomography (SPECT), and the investigation of this compound's potential for use in targeted therapy for prostate cancer.
Conclusion:
This compound is a promising small molecule inhibitor that has gained significant attention for its potential use in prostate cancer imaging. Its high specificity and sensitivity for PSMA make it an ideal candidate for PET imaging, and its relatively short half-life allows for rapid clearance from the body and reduced radiation exposure to the patient. However, further research is needed to fully explore the potential of this compound for prostate cancer imaging and therapy.

Méthodes De Synthèse

The synthesis of N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide involves the reaction of 2,5-dichloroaniline with 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential use in prostate cancer imaging. Prostate-specific membrane antigen (PSMA) is a protein that is overexpressed in prostate cancer cells and is therefore a promising target for imaging and therapy. This compound binds to PSMA with high affinity, making it an ideal candidate for prostate cancer imaging.

Propriétés

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-10-2-4-11(5-3-10)8-15(19)18-14-9-12(16)6-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIGUUZMRAAQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.